

Introduction: The Strategic Importance of the 2-Arylpyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyridine

Cat. No.: B3180920

[Get Quote](#)

In the landscape of modern medicinal chemistry, the 2-arylpyridine motif stands out as a privileged scaffold, consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.^{[1][2][3]} Its significance lies in the unique combination of electronic and steric properties conferred by the nitrogenous heterocycle and its appended aromatic system. The pyridine ring, a bioisostere of benzene, introduces a hydrogen bond acceptor and a basic center, enhancing solubility and offering a key interaction point with biological targets. ^{[1][2]} **2-(3-Methoxyphenyl)pyridine** is an exemplar of this class, incorporating a methoxy-substituted phenyl ring that provides additional opportunities for molecular recognition and metabolic modulation. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, providing a foundational resource for its strategic deployment in research and drug discovery programs.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application in any research endeavor. These characteristics dictate its behavior in reaction media, its potential for purification, and its structural identity.

Structural and Physical Properties

2-(3-Methoxyphenyl)pyridine is typically encountered as an orange oil or liquid at room temperature.^[4] Its core structure consists of a pyridine ring substituted at the 2-position with a

3-methoxyphenyl group. This arrangement results in a molecule with moderate polarity and a calculated XLogP3 of 2.6, suggesting a balance between aqueous solubility and lipid permeability, a crucial parameter in drug design.[5]

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO	PubChem[5]
Molecular Weight	185.22 g/mol	PubChem[5]
IUPAC Name	2-(3-methoxyphenyl)pyridine	PubChem[5]
CAS Number	4373-58-4	PubChem[4][5]
Appearance	Orange oil / liquid	HFC[4]
Monoisotopic Mass	185.084063974 Da	PubChem[5]
XLogP3	2.6	PubChem[5]
Boiling Point	Not Available (N/A)	HFC[4]
Melting Point	Not Available (N/A)	HFC[4]

Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2-(3-Methoxyphenyl)pyridine**. The following data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a definitive fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃):[6]

- δ 8.71 – 8.66 (m, 1H): Corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.
- δ 7.76 – 7.67 (m, 2H): A complex multiplet likely arising from protons on the pyridine ring (positions 3 and 4 or 4 and 5).
- δ 7.59 (dd, J = 2.4, 1.6 Hz, 1H): The proton at the 2'-position of the phenyl ring, appearing as a doublet of doublets.

- δ 7.56 – 7.51 (m, 1H): A multiplet corresponding to a pyridine proton.
- δ 7.37 (t, J = 8.0 Hz, 1H): The proton at the 5'-position of the phenyl ring, split into a triplet by its two neighbors.
- δ 7.24 – 7.18 (m, 1H): A multiplet likely corresponding to the remaining pyridine proton.
- δ 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H): The proton at the 4' or 6' position of the phenyl ring.
- δ 3.88 (s, 3H): A sharp singlet characteristic of the methoxy ($-\text{OCH}_3$) group protons.

^{13}C NMR (101 MHz, CDCl_3):[\[6\]](#)

- δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9: These signals represent the twelve unique carbon atoms in the aromatic rings.
- δ 55.3: This signal corresponds to the carbon atom of the methoxy group.

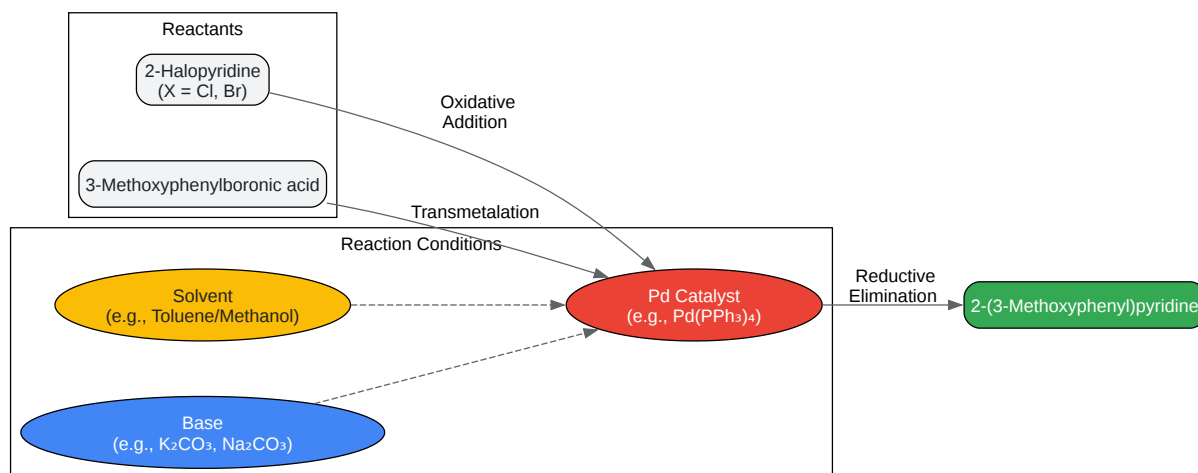
Part 2: Synthesis and Reactivity

The construction and functionalization of **2-(3-Methoxyphenyl)pyridine** are central to its use as a building block in larger, more complex molecules.

Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing 2-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its mild reaction conditions, broad functional group tolerance, and high yields.

The synthesis of **2-(3-Methoxyphenyl)pyridine** typically involves the coupling of a pyridine electrophile (e.g., 2-chloropyridine or 2-bromopyridine) with 3-methoxyphenylboronic acid.



[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Protocol: Synthesis via Suzuki-Miyaura Coupling^[7]

- Objective: To synthesize **2-(3-Methoxyphenyl)pyridine** from 3-Methoxyphenylboronic acid and a suitable 2-halopyridine.
- Materials:
 - 3-Methoxyphenylboronic acid (1.0 eq)
 - 2-Chloropyridine (1.2 eq)

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Toluene and Methanol (solvent mixture)
- Procedure:
 - To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
 - Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to establish an inert atmosphere.
 - Add the degassed solvent mixture (e.g., toluene/methanol) followed by 2-chloropyridine via syringe.
 - Heat the reaction mixture to 85°C and stir vigorously.^[7]
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield pure **2-(3-Methoxyphenyl)pyridine**.
- Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. This self-validating protocol ensures reproducibility by controlling these key parameters.

Reactivity Profile

The chemical reactivity of **2-(3-Methoxyphenyl)pyridine** is governed by the interplay of its two constituent aromatic rings.

Key Reactive Sites		
A: Pyridine Nitrogen	B: Methoxyphenyl Ring	C: Pyridine Ring
<ul style="list-style-type: none">• Basic (pKa ~5)• Nucleophilic	<ul style="list-style-type: none">• Electron-rich• Activated for Electrophilic Aromatic Substitution (ortho/para).	<ul style="list-style-type: none">• Electron-deficient• Generally deactivated to EAS• Susceptible to Nucleophilic Aromatic Substitution.
<ul style="list-style-type: none">• Site for protonation, alkylation, and coordination to metals.		

[Click to download full resolution via product page](#)

Caption: Key reactive sites on the molecule.

- **Pyridine Nitrogen (Site A):** The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and can be alkylated to form pyridinium salts. This nitrogen is also a key coordination site for metal catalysts, which is fundamental to its role in building complex molecules.[8]
- **Methoxyphenyl Ring (Site B):** The electron-donating methoxy group activates the phenyl ring towards Electrophilic Aromatic Substitution (EAS), such as halogenation, nitration, or Friedel-Crafts reactions.[8] The directing effect of the methoxy group favors substitution at the positions ortho and para to it (positions 2', 4', and 6').
- **Pyridine Ring (Site C):** In contrast to the phenyl ring, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates it towards EAS but makes it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly if a good leaving group is present on the ring.[9]

Part 3: Applications in Drug Discovery and Materials Science

The structural and chemical attributes of **2-(3-Methoxyphenyl)pyridine** make it a valuable precursor in the development of novel therapeutics and functional materials.

A Scaffold for Biologically Active Molecules

The pyridine scaffold is a cornerstone of medicinal chemistry, found in hundreds of FDA-approved drugs.[3] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in precise three-dimensional space make it an ideal platform for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.

The **2-(3-Methoxyphenyl)pyridine** core can be seen as a versatile starting point. The pyridine nitrogen can interact with active site residues, while the methoxyphenyl ring can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[9] The methoxy group itself can serve as a hydrogen bond acceptor or be metabolically cleaved (O-demethylation) in vivo to reveal a phenol, which can dramatically alter the compound's biological activity profile.

Building Block for Advanced Materials

Beyond pharmaceuticals, pyridine derivatives are used in the synthesis of ligands for coordination chemistry, organic light-emitting diodes (OLEDs), and functional polymers. The nitrogen atom provides a reliable coordination site for transition metals, enabling the construction of complex catalysts and photoactive materials. The biaryl nature of **2-(3-Methoxyphenyl)pyridine** contributes to a rigid, conjugated system that can be exploited in the design of organic electronics.

Conclusion

2-(3-Methoxyphenyl)pyridine is more than a simple chemical compound; it is a strategically important building block with a rich profile of chemical properties and a wide array of potential applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, and its reactivity is well-understood, offering multiple handles for further chemical modification. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's technical attributes is the first step toward unlocking its full potential in the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. htk.tlu.ee [htk.tlu.ee]
- 5. 2-(3-Methoxyphenyl)pyridine | C₁₂H₁₁NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-(3-METHOXYPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 2-Arylpyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3180920#2-3-methoxyphenyl-pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com